molecular formula C7H12O3 B14168086 Ethyl 3-methoxy-2-butenoate CAS No. 3510-99-4

Ethyl 3-methoxy-2-butenoate

Cat. No.: B14168086
CAS No.: 3510-99-4
M. Wt: 144.17 g/mol
InChI Key: LAPXQIPANPGXCP-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-methoxybut-2-enoate is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. Ethyl 3-methoxybut-2-enoate, specifically, is an α,β-unsaturated carboxylic ester, which means it has a double bond between the alpha and beta carbon atoms adjacent to the ester functional group .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-methoxybut-2-enoate can be synthesized through various methods. One common method involves the reaction of ethyl acetoacetate with methanol in the presence of an acid catalyst. This reaction proceeds through a transesterification mechanism, where the ethyl group of ethyl acetoacetate is replaced by the methoxy group from methanol .

Another method involves the alkylation of enolate ions.

Industrial Production Methods

Industrial production of ethyl 3-methoxybut-2-enoate typically involves large-scale transesterification reactions. These reactions are carried out in reactors with controlled temperatures and pressures to optimize yield and purity. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methoxybut-2-enoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 3-methoxybut-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: This compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in the synthesis of drug candidates.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of ethyl 3-methoxybut-2-enoate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of alcohols and carboxylic acids. The α,β-unsaturated ester group can also participate in Michael addition reactions, where nucleophiles add to the β-carbon atom .

Comparison with Similar Compounds

Ethyl 3-methoxybut-2-enoate can be compared with other similar compounds such as:

Ethyl 3-methoxybut-2-enoate is unique due to its α,β-unsaturated ester group, which imparts distinct reactivity and makes it valuable in various synthetic applications .

Properties

CAS No.

3510-99-4

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

ethyl (E)-3-methoxybut-2-enoate

InChI

InChI=1S/C7H12O3/c1-4-10-7(8)5-6(2)9-3/h5H,4H2,1-3H3/b6-5+

InChI Key

LAPXQIPANPGXCP-AATRIKPKSA-N

Isomeric SMILES

CCOC(=O)/C=C(\C)/OC

Canonical SMILES

CCOC(=O)C=C(C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.